1-Aminofluorene

Catalog No.
S749113
CAS No.
6344-63-4
M.F
C13H11N
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminofluorene

CAS Number

6344-63-4

Product Name

1-Aminofluorene

IUPAC Name

9H-fluoren-1-amine

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C13H11N/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8,14H2

InChI Key

CYSPWCARDHRYJX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)N

As a Model Mutagen and Carcinogen

One of the primary applications of 1-Aminofluorene in scientific research is as a model mutagen and carcinogen. Its ability to induce mutations and cancer in various laboratory animals, particularly rats and mice, has been extensively studied for over 50 years. This established knowledge makes it a valuable tool for researchers to:

  • Understand the mechanisms of mutagenesis and carcinogenesis at the cellular and molecular level .
  • Develop and test anticancer drugs and chemotherapeutic agents .
  • Investigate the role of genetic and environmental factors in cancer development .

As a Tool in Mechanistic Studies

1-Aminofluorene also serves as a valuable tool in mechanistic studies related to:

  • DNA adduct formation and repair mechanisms .
  • The role of metabolic activation in carcinogenesis .
  • The impact of oxidative stress on DNA damage and cancer development .

These studies contribute significantly to our understanding of the complex processes underlying cancer initiation and progression.

As a Starting Material for Organic Synthesis

Beyond its applications in cancer research, 1-Aminofluorene finds use as a starting material for the synthesis of various complex organic molecules due to its readily available amino group and aromatic ring structure. These molecules can serve as:

  • Building blocks for the development of new pharmaceuticals and functional materials .
  • Probes for studying biological processes and molecular interactions .

1-Aminofluorene is an aromatic amine with the molecular formula C₁₃H₁₁N. It is characterized by a fluorene backbone with an amino group attached at the first position. This compound appears as a white to pale yellow solid and has a melting point of approximately 60-62 °C. As a member of the aminofluorene family, it is structurally related to other compounds such as 2-aminofluorene and 3-aminofluorene, which share similar properties and reactivity patterns.

Typical of aromatic amines, including:

  • Acetylation: The amino group can be acetylated to form N-acetyl-1-aminofluorene, which alters its reactivity and biological activity.
  • N-Hydroxylation: Under certain conditions, 1-aminofluorene can be converted into N-hydroxy derivatives, which are often more reactive and can form DNA adducts, leading to mutagenic effects.
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, making it susceptible to further functionalization.

These reactions are significant in understanding the compound's potential as a carcinogen and its interactions with biological systems.

1-Aminofluorene is known for its carcinogenic potential. It has been shown to induce tumors in laboratory animals, particularly when metabolically activated to form reactive intermediates that bind to DNA. The compound's ability to form DNA adducts is a key mechanism through which it exerts its mutagenic effects. Studies have indicated that 1-aminofluorene can lead to the development of various cancers, highlighting its importance in toxicological research.

Several methods exist for synthesizing 1-aminofluorene:

  • Reduction of 1-Nitrofluorene: A common method involves the catalytic hydrogenation of 1-nitrofluorene using palladium or platinum catalysts.
  • Amination Reactions: Direct amination of fluorene derivatives can also yield 1-aminofluorene.
  • Improved Synthesis Techniques: Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, utilizing techniques such as microwave-assisted synthesis .

1-Aminofluorene finds applications primarily in research settings:

  • Carcinogenicity Studies: It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of aromatic amines on DNA.
  • Chemical Research: Its reactivity makes it useful in synthetic organic chemistry for developing new compounds.
  • Biological Assays: It is utilized in assays designed to evaluate mutagenic potential and toxicity.

Research on 1-aminofluorene has focused on its interactions with biological macromolecules:

  • DNA Interactions: Studies have demonstrated that 1-aminofluorene can intercalate into DNA strands, leading to structural distortions and potential mutations.
  • Protein Binding: The compound may also interact with proteins, affecting cellular functions and contributing to its toxicity.

These interactions are crucial for understanding the health risks associated with exposure to this compound.

1-Aminofluorene shares structural similarities with several other aminofluorenes. Here are some notable comparisons:

Compound NameStructure/PositionUnique Features
2-AminofluoreneAmino group at position 2More potent carcinogen than 1-aminofluorene; involved in different metabolic pathways.
3-AminofluoreneAmino group at position 3Less studied; exhibits different reactivity patterns compared to 1-aminofluorene.
N-Acetyl-1-AminofluoreneAcetylated formAlters biological activity; reduces direct DNA interaction compared to parent compound.
2-AcetylaminofluoreneAcetyl group at position 2Known for strong carcinogenic properties; used extensively in cancer research.

The uniqueness of 1-aminofluorene lies in its specific position of the amino group and its resultant reactivity profile, making it a valuable compound for both synthetic applications and biological studies.

XLogP3

3.2

LogP

3.18 (LogP)

Melting Point

125.5 °C

UNII

4106Q2NK4E

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6344-63-4

Wikipedia

Fluoren-1-amine

Dates

Last modified: 08-15-2023

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